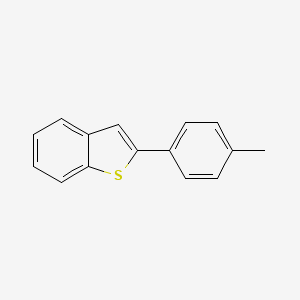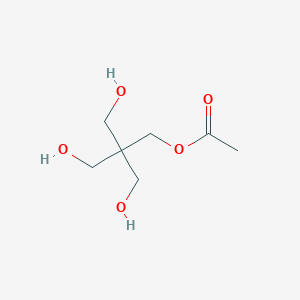
2-(4-methylphenyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-1-benzothiophene is an aromatic heterocyclic compound that contains a benzene ring fused to a thiophene ring with a 4-methylphenyl substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed coupling reaction of 2-bromo-4-methylbiphenyl with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
2-(4-methylphenyl)-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: Lacks the 4-methylphenyl substituent, making it less sterically hindered.
Benzo[c]thiophene: An isomer with the thiophene ring fused at a different position.
Thiophene: A simpler structure without the fused benzene ring.
Uniqueness: 2-(4-methylphenyl)-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
25664-47-5 |
|---|---|
Formule moléculaire |
C15H12S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 |
Clé InChI |
XJLLNQDYYNJHFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8710810.png)

![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)





![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)

